molecular formula C28H40F14O4 B14462008 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid CAS No. 67224-12-8

7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid

Cat. No.: B14462008
CAS No.: 67224-12-8
M. Wt: 706.6 g/mol
InChI Key: QCKFEVNKKSIIPW-UHFFFAOYSA-N
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Description

7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of heptafluoroheptyl groups attached to a tetradecanedioic acid backbone. The fluorinated chains impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetradecanedioic acid backbone, followed by the introduction of the heptafluoroheptyl groups through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the fluorinated chains or the carboxylic acid groups.

    Substitution: The fluorinated chains can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorinated chains under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in biological assays and as a probe for studying fluorinated compounds in biological systems.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the compound’s solubility, stability, and reactivity. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl acrylate
  • BIS (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-decanol) hydrogen phosphate

Uniqueness

7,8-Bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid is unique due to its specific fluorinated chain length and the presence of two heptafluoroheptyl groups. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, which are not observed in similar compounds.

Properties

CAS No.

67224-12-8

Molecular Formula

C28H40F14O4

Molecular Weight

706.6 g/mol

IUPAC Name

7,8-bis(5,5,6,6,7,7,7-heptafluoroheptyl)tetradecanedioic acid

InChI

InChI=1S/C28H40F14O4/c29-23(30,25(33,34)27(37,38)39)17-9-7-13-19(11-3-1-5-15-21(43)44)20(12-4-2-6-16-22(45)46)14-8-10-18-24(31,32)26(35,36)28(40,41)42/h19-20H,1-18H2,(H,43,44)(H,45,46)

InChI Key

QCKFEVNKKSIIPW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCCCC(C(C(F)(F)F)(F)F)(F)F)C(CCCCCC(=O)O)CCCCC(C(C(F)(F)F)(F)F)(F)F)CCC(=O)O

Origin of Product

United States

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